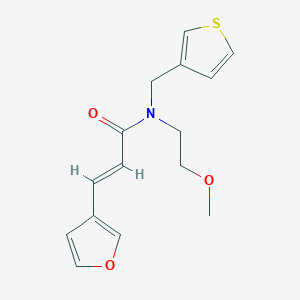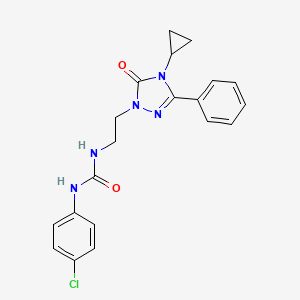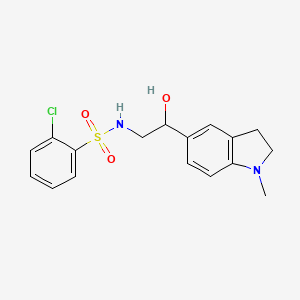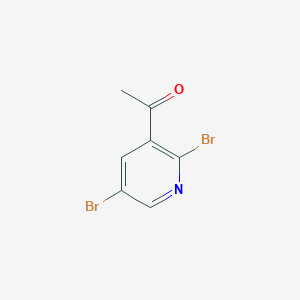
1-(2,5-Dibromopyridin-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(2,5-Dibromopyridin-3-yl)ethanone” is a chemical compound with the CAS Number: 2089319-23-1 . It has a molecular weight of 278.93 . The IUPAC name for this compound is 1-(2,5-dibromopyridin-3-yl)ethan-1-one .
Molecular Structure Analysis
The InChI code for “1-(2,5-Dibromopyridin-3-yl)ethanone” is 1S/C7H5Br2NO/c1-4(11)6-2-5(8)3-10-7(6)9/h2-3H,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“1-(2,5-Dibromopyridin-3-yl)ethanone” is a powder . It’s stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis and Characterization
Hydrazinolysis and Oxidation : 1-(1H-pyrazol-3-yl)ethanone hydrazone, a derivative of 1-(2,5-Dibromopyridin-3-yl)ethanone, was produced through hydrazinolysis. This compound, upon oxidation with potassium permanganate, yielded 1H-pyrazole-3-carboxylic acid, indicating potential applications in synthetic chemistry (Smolyar, 2010).
Synthesis of Bromo-Pyridin Derivatives : A study demonstrated the synthesis of 1-(6-Bromo-pyridin-3-yl)-ethanone from 2,5-dibromo-pyridine, suggesting its utility in preparing complex bromopyridin compounds (Jin, 2015).
Phosphorus Ylide and Mercury(II) Complexes : The preparation of a phosphorus labile ylide and its complexes with mercury(II) halides from a related compound highlights the potential of 1-(2,5-Dibromopyridin-3-yl)ethanone in the field of coordination chemistry (Dadrass et al., 2014).
Biological and Antimicrobial Applications
Antimicrobial Activity : A derivative, 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, showed significant antimicrobial activity. This points to the potential use of 1-(2,5-Dibromopyridin-3-yl)ethanone derivatives in developing new antimicrobial agents (Salimon et al., 2011).
Biocidal Fluoro-Boron Complexes : The creation of biocidal fluoro-boron complexes using derivatives of 1-(2,5-Dibromopyridin-3-yl)ethanone highlights its application in developing compounds with potential fungicidal and bactericidal properties (Saxena & Singh, 1994).
Anticandidal and Antimicrobial Agents : Synthesized tetrazole derivatives of related compounds exhibited potent anticandidal activity with low cytotoxicity, suggesting the potential of 1-(2,5-Dibromopyridin-3-yl)ethanone derivatives in antimicrobial research (Kaplancıklı et al., 2014).
Luminescent and Optical Applications
- Luminescent Properties : Studies on terbium and europium complexes with amino-alkenone type ligands, derived from similar compounds, revealed distinctive luminescent properties. This suggests potential applications in materials science and photonics (Xu et al., 2010).
Safety and Hazards
properties
IUPAC Name |
1-(2,5-dibromopyridin-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO/c1-4(11)6-2-5(8)3-10-7(6)9/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSGBSBAPGGDKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=CC(=C1)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dibromopyridin-3-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

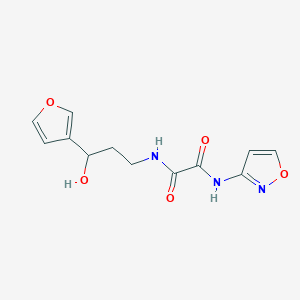
![4-(4-Chlorophenyl)-2-hydroxy-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2407668.png)
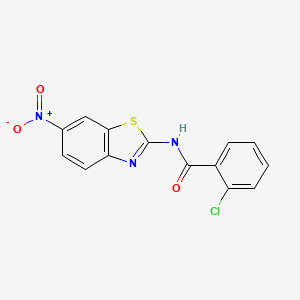

![5-(2-ethylbutanoyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2407672.png)
![9-(4-Butoxyphenyl)-3-[(4-methoxybenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/no-structure.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}-2-methylpiperazine](/img/structure/B2407677.png)
![4-methyl-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2407678.png)
![3-(Tert-butyl)-2-(phenylsulfonyl)indeno[3,2-C]pyrazol-4-one](/img/structure/B2407680.png)
